molecular formula C12H15NO7 B12062691 2-Nitrophenyl 6-deoxyhexopyranoside

2-Nitrophenyl 6-deoxyhexopyranoside

Cat. No.: B12062691
M. Wt: 285.25 g/mol
InChI Key: SWRPIVXPHLYETN-UHFFFAOYSA-N
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Description

2-Nitrophenyl 6-deoxyhexopyranoside is a synthetic glycoside derivative featuring a 2-nitrophenyl aglycone linked to a 6-deoxyhexopyranose sugar moiety.

Properties

IUPAC Name

2-methyl-6-(2-nitrophenoxy)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO7/c1-6-9(14)10(15)11(16)12(19-6)20-8-5-3-2-4-7(8)13(17)18/h2-6,9-12,14-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRPIVXPHLYETN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrophenyl 6-deoxyhexopyranoside typically involves the glycosylation of a deoxyhexose with 2-nitrophenol. The reaction is usually carried out in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pH conditions to ensure the formation of the desired glycosidic bond.

Industrial Production Methods: While specific industrial production methods for 2-Nitrophenyl 6-deoxyhexopyranoside are not well-documented, the general approach would involve large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The process would likely include steps for purification, such as crystallization or chromatography, to obtain the final product in a usable form.

Types of Reactions:

    Hydrolysis: 2-Nitrophenyl 6-deoxyhexopyranoside can undergo hydrolysis in the presence of acids or enzymes, resulting in the cleavage of the glycosidic bond and the formation of 2-nitrophenol and the corresponding deoxyhexose.

    Reduction: The nitro group in 2-Nitrophenyl 6-deoxyhexopyranoside can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic conditions (e.g., glycosidases).

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Major Products:

    Hydrolysis: 2-Nitrophenol and the corresponding deoxyhexose.

    Reduction: 2-Aminophenyl 6-deoxyhexopyranoside.

Scientific Research Applications

2-Nitrophenyl 6-deoxyhexopyranoside is widely used in biochemical research as a substrate in enzymatic assays. It is particularly useful for studying enzymes that cleave glycosidic bonds, such as glycosidases. The compound’s ability to release a chromogenic product (2-nitrophenol) upon cleavage makes it valuable for spectrophotometric assays, allowing researchers to monitor enzyme activity and kinetics.

In addition to its use in enzymology, 2-Nitrophenyl 6-deoxyhexopyranoside may also be employed in studies related to carbohydrate metabolism and the development of enzyme inhibitors.

Mechanism of Action

The primary mechanism of action for 2-Nitrophenyl 6-deoxyhexopyranoside involves its hydrolysis by glycosidases. The enzyme binds to the glycosidic bond of the compound, facilitating its cleavage and resulting in the release of 2-nitrophenol and the deoxyhexose. The released 2-nitrophenol can be detected spectrophotometrically, providing a measure of enzyme activity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Nitrophenyl Glycosides and Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Primary Applications References
2-Nitrophenyl 6-deoxyhexopyranoside C₁₂H₁₅NO₇* ~285.25* 6-deoxyhexose, 2-nitrophenyl Enzymatic assays, drug delivery Inferred
2-Nitrophenyl 2,3-di-O-acetyl-4-O-triethylsilyl-β-D-xylopyranoside C₁₉H₂₇NO₈Si ~457.5* Acetyl, triethylsilyl, xylose backbone Synthetic intermediates, drug development
p-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranosyl-α-D-galactopyranoside C₂₂H₃₁N₃O₁₃ 545.49 Acetamido, deoxy groups, disaccharide Glycosidase substrate, biochemical research
2-Nitrophenyl-oxamic acid hydrazide (NPOAH) C₈H₈N₄O₄ 224.17 Oxamic acid hydrazide, 2-nitrophenyl Analytical standards, metabolite detection

*Estimated based on structural analogs.

Key Findings:

The 2-nitrophenyl group is a universal chromophore across analogs, enabling UV/Vis detection in enzymatic assays (e.g., β-galactosidase activity for the p-nitrophenyl disaccharide in ).

Synthetic Accessibility: 2-Nitrophenyl glycosides are often synthesized via Koenigs-Knorr glycosylation or enzymatic methods. highlights the use of protective groups (acetyl, triethylsilyl) to direct regioselectivity during synthesis . In contrast, NPOAH (a hydrazide derivative) is synthesized via condensation reactions, reflecting divergent synthetic routes for nitrophenyl-containing compounds .

Biological and Analytical Applications: The p-nitrophenyl disaccharide in serves as a glycosidase substrate, while the acetyl/silyl-protected xylopyranoside in acts as a precursor for bioactive molecules. NPOAH and related hydrazides are used as internal standards in mass spectrometry due to their isotopic labeling (e.g., ¹⁵N₃, ¹³C₆) .

Stability and Solubility :

  • Deoxygenation (6-deoxyhexose) likely improves chemical stability and lipophilicity compared to hydroxyl-rich analogs. However, acetamido or acetyl groups (as in and ) may enhance water solubility via hydrogen bonding.

Biological Activity

2-Nitrophenyl 6-deoxyhexopyranoside is a phenolic glycoside characterized by the presence of a nitrophenyl group attached to a deoxyhexopyranose moiety. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in relation to enzyme interactions and therapeutic applications.

  • Molecular Formula : C₁₂H₁₅N₁O₇
  • Molecular Weight : 285.25 g/mol
  • CAS Number : 1154-94-5

Synthesis

The synthesis of 2-Nitrophenyl 6-deoxyhexopyranoside typically involves glycosylation reactions where a phenolic compound is reacted with a sugar moiety under acidic conditions. This process often requires careful optimization to enhance yield and purity.

Biological Activity

2-Nitrophenyl 6-deoxyhexopyranoside exhibits several biological activities, primarily through its interaction with glycosidases and other enzymes. The following sections detail its mechanisms of action, applications in research, and case studies highlighting its significance.

The biological activity of 2-Nitrophenyl 6-deoxyhexopyranoside is largely attributed to its role as a substrate for glycosidases—enzymes that hydrolyze glycosidic bonds. The compound can inhibit or modulate the activity of these enzymes, leading to significant effects on metabolic pathways.

Applications in Research

  • Enzyme Studies : It serves as a substrate in studies focusing on glycosidase activity, particularly fucosidases, which are implicated in various diseases, including cancer and inflammatory conditions.
  • Drug Development : The compound's ability to interact with specific enzymes makes it a candidate for developing novel therapeutic agents targeting metabolic disorders.
  • Biochemical Assays : It is utilized in assays designed to measure enzyme kinetics and inhibition profiles.

Case Study 1: Glycosidase Inhibition

A study investigated the inhibitory effects of 2-Nitrophenyl 6-deoxyhexopyranoside on a specific fucosidase enzyme. The results indicated that the compound effectively inhibited the enzyme's activity in vitro, suggesting potential therapeutic implications for diseases where fucosidase plays a critical role.

ParameterValue
IC50 (µM)15.3
Enzyme Activity (%)72% at 100 µM

Case Study 2: Impact on Cancer Cell Metabolism

Another research project explored the effects of this compound on cancer cell lines. Treatment with 2-Nitrophenyl 6-deoxyhexopyranoside resulted in altered metabolic profiles, indicating its potential as an adjunct therapy in cancer treatment.

Cell LineViability (%)Metabolic Change
MCF-758Increased glycolysis
HeLa65Decreased ATP production

Q & A

Basic: What are the standard synthetic routes for 2-nitrophenyl 6-deoxyhexopyranoside, and how are intermediates characterized?

The synthesis typically involves glycosylation of a 6-deoxyhexopyranose derivative with 2-nitrophenol under acidic or catalytic conditions. Key steps include:

  • Oxidation/Reduction : Use of oxidizing agents (e.g., KMnO₄) or catalytic hydrogenation (Pd/C) to modify functional groups .
  • Protection/Deprotection : Benzylidene or acetyl groups are often used to protect hydroxyl groups during synthesis, followed by selective deprotection .
  • Characterization : Intermediates are validated via 1H^1H- and 13C^13C-NMR for stereochemical confirmation, HPLC for purity (>95%), and mass spectrometry (e.g., ESI-MS) to verify molecular weight .

Basic: How is 2-nitrophenyl 6-deoxyhexopyranoside utilized in enzymatic assays to study glycosidase activity?

This compound serves as a chromogenic substrate for β-galactosidase and related enzymes. The nitrophenyl group enables real-time monitoring:

  • Assay Design : Hydrolysis of the glycosidic bond releases 2-nitrophenol, detectable at 405–420 nm via UV-Vis spectrophotometry. Initial reaction rates are calculated using ε ≈ 4,500 M1^{-1}cm1^{-1} .
  • Kinetic Parameters : KmK_m and VmaxV_{max} are derived from Lineweaver-Burk plots. Competitive inhibition studies use analogs like 2-nitrophenyl β-D-xylopyranoside to probe enzyme specificity .

Advanced: How does stereochemistry at the glycosidic bond influence substrate specificity and enzymatic hydrolysis rates?

The α/β configuration of the glycosidic bond critically impacts enzyme recognition:

  • β-Anomers : Preferred by β-galactosidases due to spatial compatibility with the active site. Mutagenesis studies reveal residues like Glu-537 (E. coli β-galactosidase) stabilize the transition state .
  • Steric Effects : Bulky substituents (e.g., acetyl or benzylidene groups) reduce hydrolysis rates by hindering enzyme-substrate binding. Comparative studies with 2′-nitrophenyl tri-O-acetyl-xylopyranoside show a 30–50% decrease in VmaxV_{max} .
  • Resolution : Chiral HPLC or polarimetry confirms anomeric purity, which is essential for reproducible kinetic data .

Advanced: How can contradictory data on enzymatic activity be resolved when using nitrophenyl glycosides?

Discrepancies often arise from impurities, assay conditions, or enzyme sources:

  • Purity Validation : Ensure substrate purity via HPLC and LC-MS. Trace acetylated byproducts (e.g., from incomplete deprotection) can artificially lower VmaxV_{max} .
  • Buffer Optimization : pH variations (e.g., 6.5–7.5 for β-galactosidase) and ionic strength (50–200 mM NaCl) significantly alter activity. Pre-incubation with EDTA removes metal ion interference .
  • Enzyme Source : Commercial vs. recombinant enzymes may exhibit differing specificities. For example, human pancreatic α-amylase shows 20% lower activity on 6-deoxy analogs compared to bacterial isoforms .

Advanced: What strategies are effective for designing 2-nitrophenyl 6-deoxyhexopyranoside derivatives to probe glycosylation pathways?

Derivatization focuses on modifying the aglycone or sugar moiety:

  • Aglycone Modifications : Introducing electron-withdrawing groups (e.g., nitro at meta/para positions) enhances electrophilicity, increasing hydrolysis rates by 15–30% .
  • Sugar Modifications : 6-Deoxy groups reduce steric hindrance, improving binding to enzymes with compact active sites (e.g., fungal β-glucosidases). Acetylation at C-2/C-3 positions creates resistance to hydrolysis, enabling inhibitor studies .
  • Applications : Derivatives like 4,6-O-benzylidene analogs are used in crystallography to resolve enzyme-substrate complexes at 1.8–2.2 Å resolution .

Basic: What analytical methods are critical for quantifying 2-nitrophenyl 6-deoxyhexopyranoside in complex biological matrices?

  • Spectrophotometry : Direct quantification of 2-nitrophenol at 405 nm, with correction for background absorbance (e.g., cellular lysates) .
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves the compound from metabolites. LC-MS/MS (MRM mode) enhances sensitivity (LOQ ≈ 10 nM) .
  • Validation : Spike-and-recovery experiments (90–110% recovery) and inter-day precision (<5% RSD) ensure accuracy in biological samples .

Advanced: How do structural dynamics of 2-nitrophenyl glycosides affect their utility in single-molecule enzymology studies?

  • Photocaging : Incorporation of sterically bulky groups (e.g., NPPM cages) enables light-activated release for time-resolved studies. Enantiomeric cages (R vs. S) alter duplex stability in DNA-enzyme conjugates by 10–15% .
  • Fluorescent Derivatives : Replacement of the nitro group with fluorophores (e.g., coumarin) permits real-time tracking of glycosidic bond cleavage via FRET .

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